molecular formula C8H14F3N B3302559 N-(2,2,2-trifluoroethyl)cyclohexanamine CAS No. 917771-47-2

N-(2,2,2-trifluoroethyl)cyclohexanamine

Cat. No.: B3302559
CAS No.: 917771-47-2
M. Wt: 181.2 g/mol
InChI Key: AFGPBZDWGNBFJO-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)cyclohexanamine is a chemical compound with the molecular formula C8H14F3N and a molecular weight of 181.2 g/mol . It is characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a trifluoroethyl group. This compound is primarily used for research and development purposes .

Preparation Methods

The synthesis of N-(2,2,2-trifluoroethyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

N-(2,2,2-trifluoroethyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)cyclohexanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is used in the study of biological systems to understand the effects of trifluoromethyl groups on biological activity. It can be used to modify peptides and proteins to study their interactions with biological targets.

    Medicine: this compound is investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)cyclohexanamine involves its interaction with molecular targets through the trifluoromethyl group. This group can form strong hydrogen bonds and van der Waals interactions with biological molecules, leading to changes in their conformation and activity. The compound can modulate the activity of enzymes, receptors, and other proteins by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

N-(2,2,2-trifluoroethyl)cyclohexanamine can be compared with other similar compounds such as:

This compound stands out due to the presence of both the cyclohexane ring and the trifluoromethyl group, which confer unique properties and make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h7,12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGPBZDWGNBFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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